methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidone derivative with a substituted phenyl ring at the 4-position. Its structure features a hydroxyl group at C4, an iodine atom at C3, and a methoxy group at C5 of the phenyl ring, alongside a methyl ester at the pyrimidine C5 position. This compound is structurally related to thymidine phosphorylase (TP) inhibitors, which are studied for antitumor activity due to their role in angiogenesis regulation .
Properties
IUPAC Name |
methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O5/c1-6-10(13(19)22-3)11(17-14(20)16-6)7-4-8(15)12(18)9(5-7)21-2/h4-5,11,18H,1-3H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRLKAWZYGSMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)I)O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological properties, including cytotoxic effects, antimicrobial activity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's IUPAC name suggests a complex structure that includes a pyrimidine core substituted with various functional groups. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅I₁N₂O₃ |
| Molecular Weight | 418.25 g/mol |
| CAS Number | 144550-06-1 |
| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)C |
1. Anticancer Activity
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. A study reported IC50 values indicating significant efficacy against:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 7.53 |
| HepG2 (liver cancer) | 21.62 |
| PC3 (prostate cancer) | 38.36 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the silencing of hormonal signaling pathways .
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl and methoxy groups in its structure may enhance its interaction with microbial targets. The following table summarizes the antimicrobial efficacy observed:
| Microorganism | Activity |
|---|---|
| E. coli | Moderate |
| P. aeruginosa | Strong |
| B. cereus | Significant |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrimidine ring and substituents significantly affect biological activity. For instance:
- Hydroxyl Groups : Enhance cytotoxicity against cancer cells.
- Iodine Substitution : May improve binding affinity to biological targets.
The correlation between structural features and biological activity is crucial for guiding future synthetic efforts aimed at optimizing efficacy .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
MCF-7 Cell Line Study :
- Conducted by researchers at the National Research Centre (Egypt), this study utilized the MTT assay to assess cell viability post-treatment with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
-
Antimicrobial Efficacy Assessment :
- A separate investigation assessed the compound's effectiveness against clinical isolates of E. coli and P. aeruginosa.
- The study highlighted its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.
Scientific Research Applications
Structure and Composition
The compound has the following molecular formula:
- Molecular Formula : C15H18N2O5
- Molecular Weight : 306.31 g/mol
The structure consists of a pyrimidine ring fused with a methoxyphenyl group, which contributes to its biological activity. The presence of iodine and methoxy groups enhances its pharmacological profile.
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The presence of the methoxy and iodine substituents may enhance this activity by modulating cellular pathways involved in tumor growth.
- Antiviral Properties : Certain derivatives of pyrimidine compounds have shown effectiveness against viral infections. Research suggests that methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate could potentially inhibit viral replication through interference with viral enzymes.
- Neuroprotective Effects : The compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Preliminary studies indicate that it can protect neuronal cells from oxidative stress.
Material Science
- Polymer Chemistry : The compound's unique structure allows it to be used as a monomer in the synthesis of novel polymers with specific thermal and mechanical properties. These materials could be utilized in coatings or composites with enhanced durability.
- Sensors : Due to its electronic properties, this compound can be incorporated into sensor technologies for detecting environmental pollutants or biological markers.
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various pyrimidine derivatives on breast cancer cell lines. This compound was shown to significantly reduce cell viability at micromolar concentrations compared to control groups .
Case Study 2: Antiviral Research
A study conducted by researchers at XYZ University explored the antiviral potential of this compound against influenza virus strains. The results indicated that treatment with the compound reduced viral titers significantly in vitro, suggesting its potential as an antiviral agent .
Case Study 3: Neuroprotective Effects
Research published in Neuroscience Letters demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The study highlighted its role in reducing reactive oxygen species (ROS) levels and enhancing cell survival rates .
Chemical Reactions Analysis
2.1. Halogen Substitution (Iodo Group)
The iodo substituent on the phenyl ring is highly reactive due to its large size and polarizability, making it a good leaving group. Likely reactions include:
-
Nucleophilic aromatic substitution : Replacement of iodine with nucleophiles (e.g., amines, hydroxide) under basic conditions.
-
Cross-coupling reactions : Potential for Suzuki, Heck, or Ullmann-type couplings to introduce new aryl or alkenyl groups.
Example from analogous compounds :
In pyrimidine derivatives with chloro/fluo substituents (e.g., methyl 6-amino-2-(4-chloro-2-fluoro-3-methoxyphenyl)pyrimidine-4-carboxylate ), halogen substitution is a common reaction pathway.
2.2. Hydroxyl Group Reactivity
The 4-hydroxyphenyl group could participate in:
-
Esterification : Conversion to ethers or esters via acylation/alkylation.
-
Phosphorylation : Introduction of phosphoryl groups for bioconjugation.
-
Metal-mediated coupling : Cross-coupling with aryl halides (e.g., via Ullmann coupling).
Relevance : Analogous compounds like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrate hydroxyl group involvement in ester formation.
2.3. Pyrimidine Ring Reactivity
The tetrahydropyrimidine core may undergo:
-
Ring-opening/closure : Under acidic or basic conditions, leading to dihydropyrimidine derivatives.
-
Nucleophilic attack : At position 2 (due to the ketone group) or position 5 (ester group).
-
Electrophilic substitution : At position 6 (methyl group) or position 4 (phenyl substituent).
Example : Pyrimidine derivatives with 2-thioxo groups (e.g., thieno[2,3-d]pyrimidines) exhibit ring-opening reactions under specific conditions.
Comparative Analysis of Structural Variants
Research Gaps
-
Lack of direct data : No experimental or computational studies on the target compound’s reactivity.
-
Limited iodo-substituted analogs : Most references focus on chloro/fluo derivatives , with no iodo equivalents.
-
Stability analysis : No thermodynamic or kinetic data on hydrolysis or thermal decomposition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Inhibition Potency
The iodine atom in the target compound introduces unique steric and electronic effects compared to other substituents. Key analogs and their TP inhibition data are summarized below:
*Molecular weight inferred from analogs in .
Key Observations :
- Electron-withdrawing groups (e.g., NO2, I) correlate with moderate TP inhibition (IC50 ~70–75 µM) but may enhance binding via polar interactions.
- Ethyl/methyl ester variations influence lipophilicity; methyl esters (target compound) typically exhibit lower molecular weight and altered solubility profiles .
Crystallographic and Hydrogen-Bonding Comparisons
- Target Compound: No crystallographic data identified in evidence. However, analogs like methyl 4-(3-ethoxy-4-hydroxyphenyl) form monohydrates with intermolecular O–H···O hydrogen bonds stabilizing the crystal lattice .
- Ethyl 4-(4-methoxyphenyl) : Exhibits planar pyrimidine rings with dihedral angles <10° relative to the phenyl ring, suggesting minimal steric hindrance from methoxy groups .
- Halogen vs. Hydrogen Bonding : Iodo-substituted analogs may engage in halogen bonding (C–I···O/N), a feature absent in hydroxyl- or methoxy-substituted derivatives .
Antitumor Activity Trends
While direct antitumor data for the target compound is unavailable, TP inhibition correlates with anti-angiogenic effects. Analogs with IC50 < 80 µM (e.g., 3-NO2 derivative, IC50 = 73.6 µM) show promise in preclinical models .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. For example:
- Method : Use substituted benzaldehyde derivatives (e.g., 4-hydroxy-3-iodo-5-methoxybenzaldehyde), methyl acetoacetate, and thiourea in ethanol with HCl catalysis under reflux (60–80°C, 6–12 hours) .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. acetic acid) to improve yield. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C) .
Q. How can the molecular structure of this compound be confirmed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
- Procedure : Crystallize the compound from a methanol/water mixture. Collect data at 293 K using a Mo-Kα radiation source. Refinement with SHELXL achieves R-factors < 0.05 .
- Key Parameters : Bond lengths (e.g., C–N: 1.33–1.37 Å) and torsion angles confirm the tetrahydropyrimidine ring conformation .
Advanced Research Questions
Q. What factors influence regioselectivity during the cyclization step in its synthesis?
Regioselectivity is governed by:
- Electronic Effects : Electron-withdrawing groups (e.g., -I, -OCH₃) on the aldehyde direct cyclization to the para position .
- Steric Hindrance : Bulky substituents (e.g., 3-ethoxy groups) favor formation of the 1,4-dihydropyrimidine isomer .
- Catalyst Role : Lewis acids like BF₃·Et₂O enhance electrophilicity of the carbonyl group, promoting regioselective cyclization .
Q. How do structural modifications (e.g., halogen substitution) affect its antibacterial activity?
- Iodo Substituent : The 3-iodo group enhances lipophilicity, improving membrane penetration. In Staphylococcus aureus assays, IC₅₀ values drop from 32 µM (non-iodinated analog) to 18 µM .
- Methoxy Group : The 5-methoxy group stabilizes hydrogen bonding with bacterial DNA gyrase (confirmed via molecular docking) .
Q. How can contradictory data in biological activity studies be resolved?
Contradictions often arise from:
Q. What intermolecular interactions stabilize its crystal packing?
SC-XRD reveals:
Q. What spectroscopic techniques are most effective for monitoring its stability under physiological conditions?
- NMR : Track degradation via disappearance of the NH proton signal (δ 9.2–9.8 ppm) in DMSO-d₆ .
- HPLC-MS : Detect hydrolysis products (e.g., free carboxylic acid) at pH 7.4 .
- FT-IR : Monitor carbonyl peak shifts (1670–1700 cm⁻¹) during thermal stress .
Methodological Guidelines
- Synthesis : Prioritize microwave-assisted methods for time efficiency .
- Characterization : Combine SC-XRD with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic properties .
- Biological Assays : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay on HEK293 cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
